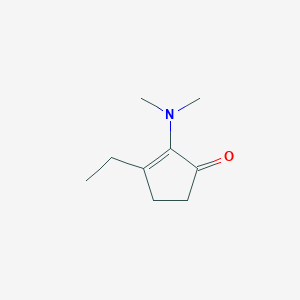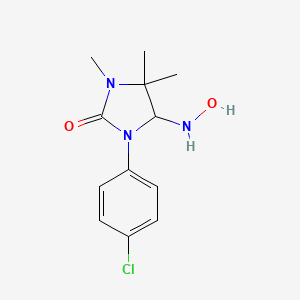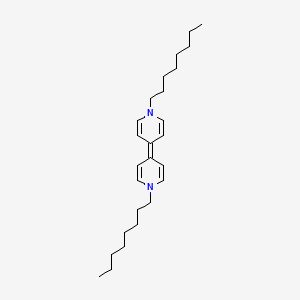
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine core with octyl groups attached to both the pyridine and dihydropyridine rings, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine typically involves multi-step organic reactions. The preparation begins with the formation of the pyridine ring, followed by the introduction of octyl groups through alkylation reactions. The final step involves the formation of the dihydropyridine ring via cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine involves its interaction with molecular targets through various pathways. For instance, it can inhibit enzymes by forming complexes with active site residues, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine include other dihydropyridine derivatives and pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and applications. For example, benzodiazepine derivatives like 1-octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one have been studied for their corrosion inhibition properties .
Propriétés
Numéro CAS |
87922-27-8 |
|---|---|
Formule moléculaire |
C26H42N2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-octyl-4-(1-octylpyridin-4-ylidene)pyridine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 |
Clé InChI |
BIAUQEDQPLUDQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



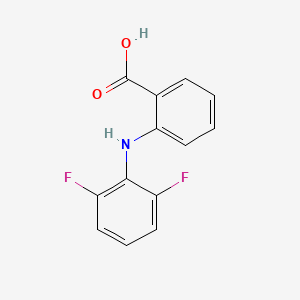
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
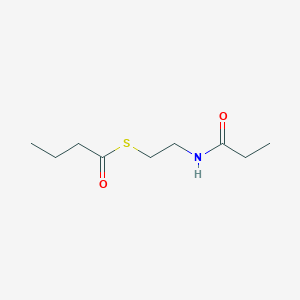
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
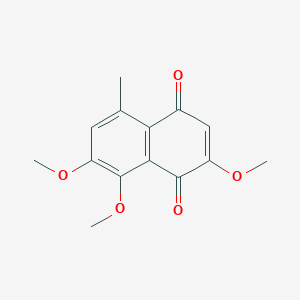
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
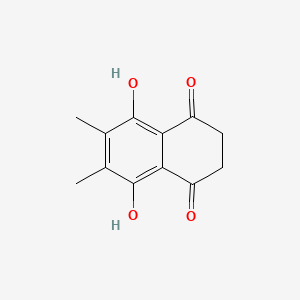
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
